Myricitrin (CAS 17912-87-7), the 3-O-α-L-rhamnoside of the flavonol myricetin, is a high-value polyphenolic compound widely utilized as an analytical reference standard, a potent antioxidant, and a precursor in semi-synthetic formulation chemistry [1]. Structurally characterized by its pyrogallol (3',4',5'-trihydroxy) B-ring and the C-3 glycosylation, it exhibits exceptional free radical scavenging and metal-chelating properties [2]. From a procurement perspective, Myricitrin is highly sought after for nutraceutical development, cosmetic active ingredient sourcing, and pharmacological research targeting oxidative stress and protein kinase C (PKC) inhibition, offering improved processability compared to its aglycone baseline [1].
Substituting Myricitrin with its aglycone (Myricetin) or analogous rhamnosides (such as Quercitrin) routinely fails in industrial and research applications due to distinct physicochemical and pharmacokinetic limitations. Myricetin suffers from notoriously poor aqueous solubility (approximately 16.6 µg/mL) and undergoes rapid degradation in simulated gastrointestinal or neutral-to-alkaline environments, making it highly challenging to formulate without complex solubilizers[REFS-1, REFS-2]. The rhamnose moiety at the C-3 position in Myricitrin drastically improves water solubility and gastrointestinal stability, enabling direct use in aqueous formulations [2]. Furthermore, substituting with Quercitrin—which lacks the 5'-hydroxyl group on the B-ring—results in a measurable reduction in hydrogen-donating antioxidant capacity, directly compromising efficacy in oxidative-stress-dependent applications [3].
Myricetin is notoriously difficult to process into oral or aqueous formulations due to its low aqueous solubility (~16.6 µg/mL) and rapid degradation in simulated intestinal fluids [2]. Glycosylation at the C-3 position to form Myricitrin significantly enhances both solubility and stability. In vitro gastrointestinal stability assays demonstrate that the resistance to degradation in simulated physiological fluids strictly follows the order Myricitrin > Dihydromyricetin > Myricetin, with Myricitrin exhibiting the highest stability profile [1].
| Evidence Dimension | Gastrointestinal stability and degradation resistance |
| Target Compound Data | Myricitrin (Highest stability; pseudo-first-order degradation resisted) |
| Comparator Or Baseline | Myricetin (Rapid degradation; low aqueous solubility ~16.6 µg/mL) |
| Quantified Difference | Stability rank: Myricitrin > Dihydromyricetin > Myricetin |
| Conditions | Simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids |
Buyers formulating oral supplements or aqueous solutions must select Myricitrin over Myricetin to ensure shelf-life, bioavailability, and processability without requiring complex solubility enhancers.
The presence of the 3',4',5'-trihydroxyl (pyrogallol) group on the B-ring of Myricitrin provides greater hydrogen-donating ability compared to the catechol group of Quercitrin. In a standardized DPPH radical scavenging assay evaluating polyphenolic compounds, Myricitrin exhibited an IC50 of 31.01 ± 0.90 μM, whereas the closely related analog Quercitrin required a higher concentration to achieve the same effect (IC50 = 38.34 ± 0.74 μM) [1].
| Evidence Dimension | DPPH radical scavenging IC50 |
| Target Compound Data | Myricitrin (IC50 = 31.01 ± 0.90 μM) |
| Comparator Or Baseline | Quercitrin (IC50 = 38.34 ± 0.74 μM) |
| Quantified Difference | ~19% lower IC50 for Myricitrin (indicating higher potency) |
| Conditions | In vitro DPPH free radical scavenging assay |
For procurement in cosmetic or functional food applications where maximum free-radical scavenging per milligram is required, Myricitrin provides a measurably higher antioxidant yield than Quercitrin.
Beyond general antioxidant effects, Myricitrin acts as an orally active inhibitor of Protein Kinase C (PKC) and nitric oxide (NO) production. It specifically prevents the activation of PKC alpha and PKC epsilon by phorbol myristate acetate (PMA), a mechanism that underpins its specific antinociceptive and anxiolytic-like actions in rodent models [1]. This specific kinase interaction differentiates Myricitrin from generic flavonoid antioxidants that lack targeted neuropharmacological binding.
| Evidence Dimension | Target mechanism (PKC alpha/epsilon inhibition) |
| Target Compound Data | Myricitrin (Active inhibitor of PMA-induced PKC activation) |
| Comparator Or Baseline | Generic flavonoid antioxidants (Lack specific PKC alpha/epsilon binding data) |
| Quantified Difference | Specific modulation of PKC pathways leading to measurable antinociception |
| Conditions | In vivo rodent models of chemical and mechanical pain |
Researchers sourcing compounds for neuropharmacology or pain-pathway modeling must utilize Myricitrin to specifically target PKC-dependent mechanisms, rather than relying on standard flavonoids.
Due to its enhanced gastrointestinal stability and higher aqueous solubility compared to myricetin, Myricitrin is a highly processable precursor for liquid nutraceuticals and oral capsules targeting oxidative stress [1].
Leveraging its low DPPH IC50 and strong free-radical scavenging capacity, Myricitrin provides measurable advantages for topical formulations designed to protect skin cells from UV-induced ROS damage, outperforming quercitrin in hydrogen-donating assays[2].
As a validated PKC alpha/epsilon inhibitor, Myricitrin serves as a critical, targeted standard for in vitro and in vivo assays studying antinociception, anxiolytic pathways, and neuroinflammation [3].